Aziridine, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-
Description
Aziridine, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- is a nitrogen-containing heterocyclic compound characterized by a three-membered aziridine ring. The molecule features a 4-methoxyphenyl substituent at the 2-position and a 4-methylphenyl sulfonyl group at the 1-position of the aziridine ring.
The 4-methoxy group on the aryl ring is electron-donating, which can influence the compound’s electronic properties, solubility, and reactivity in comparison to analogs with electron-withdrawing substituents. The 4-methylphenyl sulfonyl group provides steric bulk and enhances stability by reducing ring strain through conjugation .
Properties
CAS No. |
155721-36-1 |
|---|---|
Molecular Formula |
C16H17NO3S |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C16H17NO3S/c1-12-3-9-15(10-4-12)21(18,19)17-11-16(17)13-5-7-14(20-2)8-6-13/h3-10,16H,11H2,1-2H3 |
InChI Key |
XEPJOTWXDSDPEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The catalytic cycle involves the activation of the alkene substrate (2t) by the zirconium complex, followed by intramolecular nucleophilic attack of the sulfonamide nitrogen on the activated double bond. This step forms the aziridine ring with retention of configuration at the stereogenic centers. The reaction proceeds under mild conditions (room temperature, dichloromethane solvent) and achieves a 95% yield for 2-(4-methoxyphenyl)-1-tosylaziridine (3t).
Key Advantages:
- High Stereoselectivity: The zirconium catalyst enforces trans-selectivity due to its rigid coordination geometry.
- Scalability: Gram-scale synthesis is feasible without significant yield erosion.
- Functional Group Tolerance: Electron-donating groups (e.g., 4-methoxy) stabilize the transition state, enhancing reaction efficiency.
Wenker Synthesis and Modifications
The classical Wenker synthesis, traditionally used for simple aziridines, has been adapted for derivatives bearing sulfonyl and aryl substituents. Nakagawa’s modification employs tert-butyldimethylsilyl (TBS) protection to mitigate side reactions during cyclization.
Stepwise Methodology
- Amino Alcohol Preparation: (S)-Serine is esterified and sulfonylated to yield methyl (2S)-2-[(4-methylphenyl)sulfonamido]-3-hydroxypropanoate.
- Sulfonate Ester Formation: Treatment with tosyl chloride converts the hydroxyl group into a sulfonate leaving group.
- Cyclization: Heating in tetrahydrofuran (THF) with triethylamine induces intramolecular displacement, forming the aziridine ring.
Yield and Limitations:
- Yield: 65–70% after purification.
- Chiral Integrity: The TBS group preserves enantiomeric excess (>95% ee) but requires additional deprotection steps.
Staudinger Approach via Azido Alcohols
The Staudinger reaction offers an alternative route through azido alcohol intermediates. Ethyl glycidate derivatives are converted to azido alcohols via nucleophilic ring-opening with sodium azide, followed by triphenylphosphine-mediated cyclization.
Stereochemical Control
- Epoxide Resolution: Optically pure trans-epoxides are resolved using 1-phenylethylamine, ensuring high enantiopurity in the final aziridine.
- Cyclization Efficiency: The reaction proceeds via an oxazaphospholidine intermediate (4), which thermally decomposes to release nitrogen gas and form the aziridine.
Data Summary:
| Parameter | Value | Source |
|---|---|---|
| Yield | 55–60% | |
| Reaction Time | 12–18 hours | |
| Enantiomeric Excess | >95% ee |
Resolution of Racemic Mixtures
For non-catalytic methods, kinetic resolution using chiral auxiliaries or enzymes is critical. Harada’s method employs ephedrine to resolve racemic sodium salts of aziridine precursors, achieving >98% ee for both enantiomers.
Practical Considerations
- Cost: Resolution agents increase material costs but are indispensable for accessing enantiopure products.
- Throughput: Multi-step crystallizations limit large-scale applications compared to catalytic asymmetric synthesis.
Comparative Analysis and Optimization
A comparative evaluation of the methods reveals trade-offs between efficiency, scalability, and stereochemical outcomes:
| Method | Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Zirconium Catalysis | 95 | N/A* | High | Moderate |
| Wenker Modification | 70 | 95 | Moderate | High |
| Staudinger Approach | 60 | >95 | Low | Moderate |
*The zirconium method produces racemic mixtures unless chiral ligands are employed.
Optimization Strategies:
- Hybrid Approaches: Combining zirconium catalysis with chiral Brønsted acids may enable asymmetric induction.
- Flow Chemistry: Continuous-flow systems could enhance the safety and efficiency of azido alcohol cyclizations.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxyphenyl)-1-tosylaziridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aziridine ring to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various amine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-(4-Methoxyphenyl)-1-tosylaziridine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its ability to interact with biological targets through its aziridine ring .
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials .
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-1-tosylaziridine involves its ability to undergo ring-opening reactions, which can interact with nucleophilic sites in biological molecules. This reactivity allows it to form covalent bonds with proteins and enzymes, potentially inhibiting their function or altering their activity . The molecular targets and pathways involved are still under investigation, but its reactivity with nucleophiles is a key feature .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the molecular formulas, masses, and key substituents of the target compound and its analogs:
| Compound Name | Molecular Formula | Average Mass (g/mol) | Key Substituents |
|---|---|---|---|
| Aziridine, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- (Target) | C₁₆H₁₇NO₃S | 303.38* | 4-OCH₃ (2-position), 4-CH₃ (sulfonyl) |
| (2S)-1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine | C₁₅H₁₅NO₂S | 273.35 | Phenyl (2-position), 4-CH₃ (sulfonyl) |
| 8.2-(4-Acetamidophenyl)-1-[(4-methylphenyl)sulfonyl]-aziridine | C₁₇H₁₈N₂O₃S | 330.40 | 4-NHCOCH₃ (2-position), 4-CH₃ (sulfonyl) |
| Aziridine, 2-(3-methylphenyl)-1-[(4-nitrophenyl)sulfonyl]- | C₁₅H₁₄N₂O₄S | 318.35 | 3-CH₃ (2-position), 4-NO₂ (sulfonyl) |
| Aziridine, 2-(4-bromophenyl)-1-[(4-nitrophenyl)sulfonyl]- | C₁₄H₁₁BrN₂O₄S | 383.22 | 4-Br (2-position), 4-NO₂ (sulfonyl) |
*Calculated based on molecular formula.
Key Observations :
Reactivity Insights :
- The target compound’s synthesis likely requires mild conditions due to the sensitivity of the aziridine ring. Palladium-catalyzed methods () or osmium-mediated oxidations () are plausible routes.
Biological Activity
Aziridine, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, comparative studies, and potential therapeutic applications.
- Molecular Formula : C16H17NO3S
- Molecular Weight : 303.38 g/mol
- CAS Number : 155721-36-1
The compound features a methoxyphenyl group and a tosyl group (p-toluenesulfonyl) attached to the aziridine ring, which contributes to its unique reactivity and biological profile .
Synthesis
The synthesis of 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- typically involves the formation of the aziridine ring through nucleophilic substitution reactions. This process may utilize starting materials such as epoxides or other aziridine precursors, followed by functionalization to introduce the methoxy and tosyl groups. Advanced purification techniques are often employed to enhance yield and purity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of aziridine derivatives, including 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-. Research indicates that these compounds exhibit notable cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and Ishikawa (endometrial adenocarcinoma) cells. The following table summarizes key findings on cell viability inhibition:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(4-Methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- | HeLa | 6.4 | Induction of apoptosis and cell cycle arrest |
| 2-(4-Methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- | Ishikawa | 7.1 | Increased ROS production and membrane disruption |
The IC50 values indicate that the compound's efficacy is comparable to established anticancer agents like cisplatin, suggesting its potential as a lead compound for further development .
The biological activity of aziridines is often attributed to their ability to interact with cellular targets through various mechanisms:
- Cell Cycle Arrest : Studies have shown that aziridines can induce cell cycle arrest, particularly in the S phase, leading to reduced proliferation rates in cancer cells .
- Apoptosis Induction : The compounds have been observed to increase sub-G1 phase populations in cell cycle analyses, indicating apoptotic activity .
- Reactive Oxygen Species (ROS) Generation : High concentrations of aziridines can disrupt cellular membranes and elevate ROS levels, contributing to cytotoxic effects .
Comparative Studies
Comparative analyses with other aziridine derivatives reveal variations in biological activity based on structural modifications. For instance, chiral phosphine oxides derived from aziridines demonstrate significantly higher biological activity than their non-chiral counterparts. This suggests that specific stereochemical configurations may enhance therapeutic efficacy .
Case Studies
Several case studies have been conducted to explore the therapeutic applications of aziridine derivatives:
- Study on HeLa Cells : A study demonstrated that treatment with 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- resulted in a dose-dependent decrease in cell viability, with significant apoptosis markers observed post-treatment.
- Mechanistic Insights : Further investigations into the mechanisms revealed that the compound's action involved both direct cytotoxic effects and modulation of cellular signaling pathways associated with cancer progression.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]aziridine, and how do reaction conditions influence yield?
- Methodology : A common approach involves nucleophilic substitution or ring-opening reactions. For example, microwave-assisted regioselective ring-opening of non-activated aziridines (e.g., with lithium aluminium hydride) can yield derivatives with high regiocontrol. Reaction parameters such as solvent (DMSO), temperature (100°C), and purification via silica gel chromatography are critical for achieving yields >80% . Palladium-catalyzed coupling reactions with arylboronic acids (e.g., K₂CO₃, THF/H₂O, 70°C) are also effective for functionalizing aziridine cores .
- Key Data :
| Parameter | Value | Source |
|---|---|---|
| Typical Yield | 79–90% | |
| Reaction Temp | 70–100°C |
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this aziridine derivative?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for sulfonyl (δ ~7.5–8.0 ppm for aromatic protons) and aziridine ring protons (δ ~1.5–3.0 ppm). Substituents like 4-methoxyphenyl show distinct deshielding .
- IR : Confirm sulfonyl group (S=O stretch ~1350–1150 cm⁻¹) and aziridine ring (C-N stretch ~1250 cm⁻¹) .
- MS : Validate molecular ion peaks (e.g., [M+H]⁺) against theoretical mass (e.g., 273.35 g/mol for C₁₅H₁₅NO₂S) .
Q. What are the key physicochemical properties (e.g., pKa, solubility) relevant to handling this compound in laboratory settings?
- Data :
| Property | Value | Source |
|---|---|---|
| Density | ~1.16 g/cm³ | |
| Boiling Point | ~349.5°C | |
| pKa | ~-6.46 (predicted) |
- Handling : Store at room temperature in inert atmospheres; avoid moisture due to sulfonyl group reactivity .
Advanced Research Questions
Q. How does electronic modulation (e.g., 4-methoxyphenyl vs. 4-methylphenyl) influence the reactivity of the aziridine ring in nucleophilic ring-opening reactions?
- Methodology : Electron-donating groups (e.g., -OCH₃) increase ring strain and enhance nucleophilic attack at the less substituted carbon. Compare kinetics using substituents like 4-chlorophenyl (electron-withdrawing) vs. 4-methoxyphenyl (electron-donating) in ring-opening reactions .
- Contradictions : Microwave-assisted methods favor regioselectivity, but conflicting data exist on steric vs. electronic dominance in non-activated systems .
Q. What computational approaches (e.g., DFT, molecular docking) can predict the stereoelectronic behavior of this aziridine in catalytic or biological systems?
- Methodology :
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Use pKa values (~-6.46) to model protonation states .
- Docking : Simulate interactions with enzymes (e.g., cytochrome P450) using crystal structures of related imidazolidine-diones .
Q. Are there documented contradictions in reported biological activities of structurally analogous aziridines, and how can these be resolved?
- Analysis : While notes antitumor activity in imidazole derivatives with sulfonyl groups, direct data on this aziridine is lacking. Resolve discrepancies by:
Testing in vitro cytotoxicity assays (e.g., MTT on cancer cell lines).
Comparing SAR (structure-activity relationships) with analogs like 1-(4-fluorophenyl)-2,5-dimethylpyrrole .
Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this aziridine, particularly at the sulfonamide-protected nitrogen?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
